
2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Diclorofenil)-2,2-difluoroetan-1-ol es un compuesto orgánico caracterizado por la presencia de grupos diclorofenilo y difluoroetanol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-(3,4-Diclorofenil)-2,2-difluoroetan-1-ol típicamente involucra la reacción de derivados de 3,4-diclorofenilo con difluoroetanol bajo condiciones controladas. La reacción puede requerir catalizadores y configuraciones específicas de temperatura y presión para garantizar un alto rendimiento y pureza.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar procesos de flujo continuo para mantener una calidad y eficiencia consistentes. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas puede mejorar la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-(3,4-Diclorofenil)-2,2-difluoroetan-1-ol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o hidrocarburos más simples.
Sustitución: Los átomos de halógeno en el compuesto se pueden sustituir con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH₄) y borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Reactivos como hidróxido de sodio (NaOH) y varios compuestos organometálicos pueden facilitar las reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o hidrocarburos.
Aplicaciones Científicas De Investigación
2-(3,4-Diclorofenil)-2,2-difluoroetan-1-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios relacionados con la inhibición de enzimas e interacciones proteicas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 2-(3,4-Diclorofenil)-2,2-difluoroetan-1-ol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a cambios en las vías bioquímicas. Se requieren estudios detallados para dilucidar los mecanismos y vías moleculares exactos involucrados.
Compuestos similares:
2-(3,4-Diclorofenil)-1,1-dimetilurea: Conocida por sus propiedades herbicidas.
Ácido 2,4-diclorofenoxiacético: Un herbicida ampliamente utilizado con un mecanismo de acción diferente.
Singularidad: 2-(3,4-Diclorofenil)-2,2-difluoroetan-1-ol es único debido a la presencia de grupos tanto diclorofenilo como difluoroetanol, que confieren propiedades químicas y físicas distintas
Comparación Con Compuestos Similares
2-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its herbicidal properties.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different mechanism of action.
Uniqueness: 2-(3,4-Dichlorophenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both dichlorophenyl and difluoroethanol groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H6Cl2F2O |
|---|---|
Peso molecular |
227.03 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-2,2-difluoroethanol |
InChI |
InChI=1S/C8H6Cl2F2O/c9-6-2-1-5(3-7(6)10)8(11,12)4-13/h1-3,13H,4H2 |
Clave InChI |
UXXYYGYKNRKKEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CO)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,3S,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-4-hydroxycyclopentane-1-carboxylic acid](/img/structure/B12308429.png)

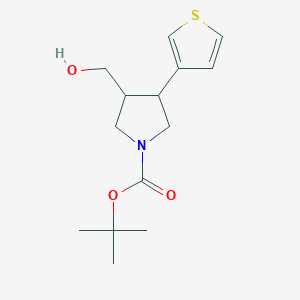

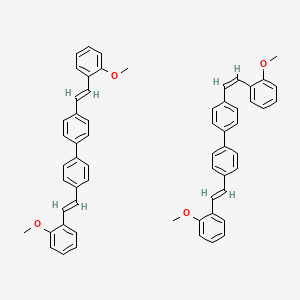
![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)
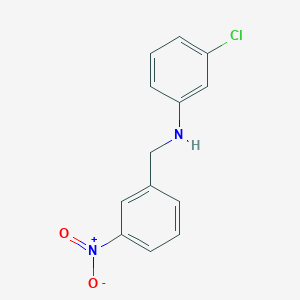


![6-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B12308489.png)
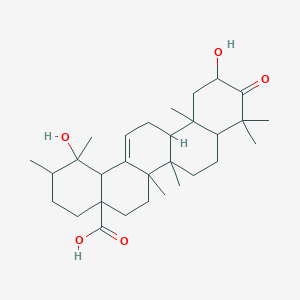
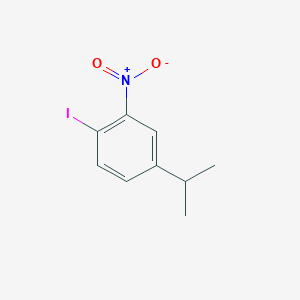
![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)
![[11-[4-(Dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12308514.png)
